1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose

Catalog No.
S730633
CAS No.
62211-93-2
M.F
C₁₁H₁₆O₇
M. Wt
260.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose

CAS Number

62211-93-2

Product Name

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose

IUPAC Name

[(2R,3R,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate

Molecular Formula

C₁₁H₁₆O₇

Molecular Weight

260.24 g/mol

InChI

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11+/m1/s1

InChI Key

NXEJETQVUQAKTO-PRTGYXNQSA-N

SMILES

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose; 5-Deoxy-β-D-ribofuranose Triacetate;

Canonical SMILES

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C

Precursor for Cepecitabine Synthesis:

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose (TADOR) serves as a key intermediate in the chemical synthesis of Cepecitabine, an antineoplastic drug used in the treatment of colon cancer []. Several research studies have explored and optimized synthetic pathways for Cepecitabine, highlighting TADOR as a crucial starting material [, ].

Glycosylation Reagent:

TADOR can act as a glycosyl donor in glycosylation reactions, a fundamental technique for constructing complex carbohydrates with diverse biological functions. Studies have demonstrated its effectiveness in the synthesis of glycosides, which are molecules containing a sugar unit linked to another molecule []. This application holds potential for the development of novel therapeutic agents and diagnostic tools.

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose has the molecular formula C₁₁H₁₆O₇ and a molecular weight of approximately 260.24 g/mol . It is derived from D-ribose and features three acetyl groups attached to the hydroxyl groups at positions 1, 2, and 3 of the ribofuranose ring. The compound exists predominantly in a beta configuration at the anomeric carbon . The ribofuranose ring adopts a C2-exo, C3-endo twist conformation, which is crucial for its reactivity and interaction with other molecules .

The synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose typically involves the cleavage of the glycosidic bond in 5'-deoxy-2',3'-diacetylinosine. This reaction can be catalyzed by cation-exchange resins or acids like sulfuric acid . The mechanism involves the formation of a glycosyl intermediate that undergoes acetolysis to yield the final product. Other synthetic routes also include reductive displacement methods using hydride reagents on various ribofuranoside derivatives .

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose serves as an important precursor in the synthesis of several nucleoside analogs that exhibit significant biological activity. Notably, it is used in the synthesis of anti-cancer drugs such as Doxifluridine and Capecitabine . These drugs are designed to inhibit DNA synthesis in cancer cells, thereby exerting their therapeutic effects.

The synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose can be achieved through various methods:

  • From D-ribose: This method involves multiple steps including protection of hydroxyl groups and subsequent acetylation. The key steps include deoxygenation and glycosylation reactions using acetic anhydride under controlled conditions .
  • From Inosine: A more direct route involves the conversion of inosine via halogenation and hydrogenation followed by acetylation to yield 5'-deoxy-2',3'-diacetylinosine, which is then processed to obtain the target compound .

This compound is primarily utilized in:

  • Synthesis of Nucleoside Analogs: As an intermediate in producing various nucleoside analogs that are used in antiviral and anticancer therapies.
  • Protecting Group: It acts as a protecting group for hydroxyl functionalities during synthetic procedures in carbohydrate chemistry .

Interaction studies involving 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose often focus on its role in biochemical pathways and its interactions with enzymes involved in nucleic acid metabolism. The compound's structure allows it to participate in glycosidic bond formation and hydrolysis reactions that are critical for nucleoside functionality.

Several compounds share structural similarities with 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Deoxy-D-riboseLacks acetyl groups; has free hydroxylsDirectly involved in nucleic acid synthesis
2',3'-Dideoxy-D-riboseLacks hydroxyl groups at positions 2 and 3Important antiviral drug precursor
5-AzacytidineContains nitrogen instead of carbon at position 5Used as an anticancer agent
DoxifluridineA nucleoside analog derived from ribofuranoseExhibits antitumor activity

Uniqueness: The presence of three acetyl groups distinguishes 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose from other ribonucleosides and derivatives. This modification enhances its stability and reactivity during synthetic processes.

XLogP3

0.3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,2,3-Tri-O-acetyl-5-deoxypentofuranose

Dates

Last modified: 08-15-2023

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